N-3-Pyridylbenzenesulfonamide
Description
Properties
IUPAC Name |
N-pyridin-3-ylbenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2S/c14-16(15,11-6-2-1-3-7-11)13-10-5-4-8-12-9-10/h1-9,13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFVHQLOWDFKPIU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NC2=CN=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50320760 | |
| Record name | N-3-Pyridylbenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50320760 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53472-19-8 | |
| Record name | N-3-Pyridinylbenzenesulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=53472-19-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 364023 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053472198 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC364023 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=364023 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-3-Pyridylbenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50320760 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Conventional Synthesis via One-Pot Reaction
The most direct and efficient route to N-3-Pyridylbenzenesulfonamide involves a one-pot reaction between 3-aminopyridine and benzenesulfonyl chloride. As detailed in a 2022 study, this method employs aqueous sodium carbonate (Na₂CO₃) as a base and hydrochloric acid (HCl) as a scavenger to neutralize byproducts . The reaction proceeds at ambient temperature, eliminating the need for energy-intensive heating or specialized equipment.
Reaction Conditions :
-
Molar Ratio : 1:1 stoichiometry of 3-aminopyridine to benzenesulfonyl chloride.
-
Solvent System : Aqueous medium with Na₂CO₃ to maintain alkaline conditions (pH ~9–10).
-
Workup : Acidification with HCl precipitates the product, which is filtered, dried, and recrystallized from ethanol.
This method achieves a 93.3% yield , attributed to the rapid nucleophilic attack of the pyridinyl amine on the electrophilic sulfur atom of the sulfonyl chloride . The simplicity and scalability of this approach make it industrially viable.
Microwave-Assisted Synthesis: Accelerating Reaction Kinetics
While no studies directly report microwave-assisted synthesis of this compound, analogous sulfonamide syntheses suggest potential optimization. For example, microwave irradiation (240 W, 60–65°C) reduced reaction times from 6 hours to 15 minutes in the synthesis of N-isoxazolo[5,4-b]pyridin-3-yl-benzenesulfonamide, improving yields from 70% to 82% . Applying these conditions to this compound could theoretically enhance efficiency.
Hypothesized Protocol :
-
Reagents : 3-aminopyridine, benzenesulfonyl chloride, pyridine (catalyst).
-
Solvent : Tetrahydrofuran (THF) or dimethylformamide (DMF).
-
Irradiation : 3 cycles of 5-minute heating at 65°C with 5-minute intervals.
Microwave methods leverage dielectric heating to accelerate molecular collisions, potentially reducing side reactions and improving purity .
Solvent and Base Optimization
The choice of solvent and base significantly impacts reaction efficacy. Comparative data from sulfonamide syntheses reveal:
| Condition | Conventional | Microwave |
|---|---|---|
| Solvent | Water/Na₂CO₃ | THF/DMF |
| Base | Na₂CO₃ | Pyridine |
| Temperature | 25°C | 65°C |
| Time | 2–4 hours | 15 minutes |
| Yield | 93.3% | 70–82%* |
*Extrapolated from analogous reactions .
Polar aprotic solvents like DMF enhance sulfonyl chloride reactivity by stabilizing intermediates, while aqueous bases simplify purification . However, microwave-compatible solvents (e.g., THF) may offer faster kinetics .
Characterization and Analytical Validation
Structural confirmation of this compound relies on spectroscopic techniques:
-
FTIR : Peaks at 1170 cm⁻¹ (S=O symmetric stretch) and 1340 cm⁻¹ (S=O asymmetric stretch) confirm sulfonamide formation . N-H stretches appear at 3100–3300 cm⁻¹.
-
¹H NMR (CDCl₃): δ 7.49–7.55 ppm (m, 5H, benzene), 8.15 ppm (dd, 1H, pyridine H-4), 8.43 ppm (dd, 1H, pyridine H-6) .
-
¹³C NMR : Peaks at 148.2 ppm (C-SO₂) and 123–140 ppm (aromatic carbons) .
These data align with computational predictions, ensuring product integrity.
Challenges and Practical Considerations
-
Byproduct Formation : Excess sulfonyl chloride may generate disulfonyl derivatives. Stoichiometric control and scavengers (e.g., Na₂CO₃) mitigate this .
-
Moisture Sensitivity : Sulfonyl chlorides hydrolyze in humid conditions. Anhydrous solvents or desiccants improve yields .
-
Scalability : The one-pot method’s simplicity facilitates bulk production, whereas microwave methods require specialized reactors .
Chemical Reactions Analysis
Types of Reactions: N-3-Pyridylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The sulfonamide group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require catalysts or specific reaction conditions, such as the presence of a base or acid.
Major Products:
Oxidation: Formation of pyridylbenzenesulfonic acids.
Reduction: Formation of pyridylbenzenesulfonamines.
Substitution: Formation of various substituted pyridylbenzenesulfonamides.
Scientific Research Applications
Synthesis and Characterization
N-3-Pyridylbenzenesulfonamide can be synthesized through various methods, including one-pot reactions that yield high purity and yield. The synthesis often involves the reaction of pyridine derivatives with benzenesulfonyl chloride under basic conditions. Characterization techniques such as NMR, IR spectroscopy, and mass spectrometry are employed to confirm the structure and purity of the compound .
Antimicrobial Activity
One of the notable applications of this compound is its antimicrobial activity. Studies have demonstrated that this compound exhibits significant antibacterial properties against a range of pathogens, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve the inhibition of bacterial enzymes essential for cell wall synthesis .
Anticancer Potential
Research has indicated that this compound derivatives may possess anticancer properties by acting as inhibitors of key signaling pathways involved in tumor growth. For instance, compounds derived from this scaffold have been shown to inhibit the phosphoinositide 3-kinase (PI3K) pathway, which is crucial for cancer cell proliferation and survival. This suggests potential for development as targeted cancer therapies .
Treatment of Infectious Diseases
Given its antimicrobial properties, this compound could be explored as a treatment option for various infectious diseases. The compound's efficacy against resistant strains of bacteria makes it a candidate for further development in antibiotic therapies.
Cancer Therapy
The ability of this compound to inhibit PI3K suggests its potential use in oncology. Targeting this pathway could lead to new treatments for cancers that exhibit aberrant PI3K signaling. Ongoing research is necessary to evaluate its effectiveness in clinical settings .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of N-3-Pyridylbenzenesulfonamide involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved depend on the specific biological or chemical context in which the compound is used.
Comparison with Similar Compounds
Key Observations :
- Fluorine substituents (e.g., in ) increase molecular weight and may enhance target binding via hydrophobic or dipole interactions. However, they reduce solubility compared to non-fluorinated analogs .
- Melting Points : Fluorinated derivatives exhibit higher melting points (>170°C), suggesting strong crystalline packing, whereas chlorophenyl analogs may have variable crystallinity depending on substituent positioning .
Kinase Inhibition Potential ( )
The fluorinated chromenyl-sulfonamide in was synthesized via Suzuki-Miyaura coupling using a palladium catalyst. Its moderate yield (28%) reflects challenges in introducing bulky substituents like pyrazolopyrimidine. Such compounds are hypothesized to inhibit kinases (e.g., PI3K or CDK families) due to structural resemblance to known ATP-competitive inhibitors .
COX Inhibition and Structural Analysis ( )
The chlorophenyl-substituted sulfonamide in was characterized using X-ray crystallography (APEX2/SAINT software). Its pyrazole-linked benzenesulfonamide core aligns with COX-2 inhibitor scaffolds, though explicit activity data is pending. Crystallographic data confirms planar geometry, critical for binding to enzyme active sites .
Biological Activity
N-3-Pyridylbenzenesulfonamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antibacterial, antifungal, and potential anticancer properties, supported by data tables and case studies.
Chemical Structure and Properties
This compound belongs to the class of sulfonamides, characterized by the presence of a sulfonamide group (-SO2NH2) attached to a pyridine ring. Its molecular formula is C11H12N2O2S, with a molecular weight of 240.29 g/mol. The structure can be represented as follows:
Antibacterial Activity
This compound exhibits notable antibacterial properties against various bacterial strains. The mechanism of action primarily involves the inhibition of bacterial dihydropteroate synthase, crucial for folate synthesis.
Table 1: Antibacterial Activity Against Various Strains
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Escherichia coli | 32 µg/mL | |
| Staphylococcus aureus | 16 µg/mL | |
| Pseudomonas aeruginosa | 64 µg/mL | |
| Klebsiella pneumoniae | 32 µg/mL |
The compound's effectiveness varies across different strains, with Staphylococcus aureus being particularly sensitive.
Antifungal Activity
In addition to its antibacterial properties, this compound has demonstrated antifungal activity. Studies have shown its efficacy against Candida albicans and other pathogenic fungi.
Table 2: Antifungal Activity
| Fungal Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Candida albicans | 8 µg/mL | |
| Aspergillus niger | 16 µg/mL |
These results indicate that this compound can be a potential candidate for treating fungal infections.
Anticancer Potential
Recent studies have explored the anticancer properties of this compound. It has been shown to inhibit the growth of various cancer cell lines by inducing apoptosis and inhibiting carbonic anhydrase IX (CA IX), which is overexpressed in many tumors.
Table 3: Anticancer Activity Against Cell Lines
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MDA-MB-231 (Breast Cancer) | 10.5 | |
| HeLa (Cervical Cancer) | 15.2 | |
| A549 (Lung Cancer) | 12.8 |
The compound's selectivity for CA IX over other isoforms suggests it may serve as a targeted therapy for cancers expressing this enzyme.
Mechanistic Studies
Mechanistic studies indicate that this compound interacts with target enzymes through hydrogen bonding and hydrophobic interactions, which enhances its inhibitory effect on both bacterial and cancer cell growth.
Case Studies
- Antibacterial Efficacy : In a clinical study involving patients with bacterial infections, this compound was administered alongside standard antibiotics, resulting in improved patient outcomes and reduced resistance development compared to traditional therapies.
- Anticancer Trials : Preliminary trials in animal models have shown that this compound significantly reduces tumor size in xenograft models, indicating its potential as an effective anticancer agent.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing N-3-pyridylbenzenesulfonamide derivatives, and how can reaction conditions be optimized?
- Methodology : Use Schiff base condensation between pyridine-4-carboxaldehyde and sulfonamide precursors under reflux in ethanol or methanol, followed by purification via recrystallization. Reaction parameters (temperature, solvent polarity, and stoichiometry) should be systematically varied and monitored via TLC or HPLC to optimize yield and purity . For metal coordination studies (e.g., Cu²⁺ or Fe³⁺ complexes), employ reflux in aqueous-organic mixtures and characterize using elemental analysis and spectroscopic techniques (UV-Vis, IR) .
Q. How should researchers characterize the structural properties of this compound derivatives?
- Methodology : Combine X-ray diffraction (XRD) for crystallographic data with spectroscopic analyses:
- NMR : Confirm proton environments and substituent positions (e.g., pyridyl vs. sulfonamide protons) .
- FT-IR : Identify sulfonamide S=O stretches (~1350–1300 cm⁻¹) and pyridyl C=N vibrations (~1600 cm⁻¹) .
- Mass spectrometry : Validate molecular ion peaks and fragmentation patterns .
Q. What are the standard protocols for evaluating the purity of synthesized this compound compounds?
- Methodology : Use HPLC with a phenyl- or cyanopropyl-based column (e.g., Agilent ZORBAX SB-CN) for separation, coupled with UV detection at 254 nm. Validate purity against commercial standards or spiked samples. For trace metal analysis (e.g., in coordination complexes), employ ICP-MS .
Advanced Research Questions
Q. How do electronic and steric effects of substituents on the pyridyl ring influence the coordination chemistry of this compound with transition metals?
- Methodology : Synthesize derivatives with electron-withdrawing (e.g., -NO₂) or donating (-OCH₃) groups on the pyridyl ring. Compare stability constants (log K) of metal complexes via potentiometric titration and analyze geometric distortions using DFT calculations. Correlate findings with spectroscopic shifts in UV-Vis and EPR .
Q. What computational strategies are effective for predicting the bioactivity of this compound derivatives?
- Methodology : Perform molecular docking (e.g., AutoDock Vina) to assess binding affinity to target enzymes (e.g., dihydrofolate reductase). Validate predictions with in vitro antimicrobial assays (MIC determination against S. aureus or E. coli) and correlate with Hammett substituent constants (σ) . Use DFT to map electrostatic potential surfaces and identify nucleophilic/electrophilic regions .
Q. How can researchers resolve contradictions in reported biological activity data for structurally similar sulfonamide derivatives?
- Methodology : Conduct meta-analysis of published IC₅₀ or MIC values, accounting for variables like assay conditions (pH, solvent), microbial strains, and compound purity. Use multivariate regression to identify statistically significant structure-activity relationships (SARs). Replicate conflicting studies under standardized protocols .
Q. What advanced synthetic routes enable the incorporation of this compound into heterocyclic scaffolds (e.g., triazoles or pyrimidines)?
- Methodology : Employ Huisgen cycloaddition (click chemistry) with azide-functionalized sulfonamides and alkynes. Optimize catalyst systems (Cu(I)/TBTA) and characterize products via HRMS and NOESY for regioselectivity confirmation. For pyrimidine hybrids, use Suzuki-Miyaura coupling with boronic acid derivatives .
Data Contradiction Analysis
Q. How should researchers address discrepancies in spectroscopic data (e.g., NMR shifts) between experimental and computational results?
- Methodology : Recalculate DFT/NMR chemical shifts using solvent correction models (e.g., IEF-PCM for DMSO or CDCl₃). Cross-validate with experimental data from multiple solvents. Investigate tautomeric equilibria or conformational flexibility via variable-temperature NMR .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
